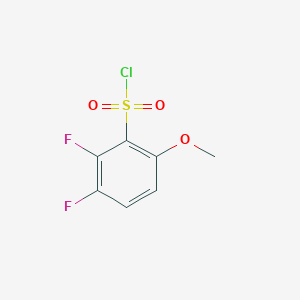

2,3-Difluoro-6-methoxybenzenesulfonyl chloride

Description

2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₅ClF₂O₃S and a calculated molecular weight of 242.64 g/mol. This compound features a benzene ring substituted with two fluorine atoms at the 2- and 3-positions, a methoxy group (-OCH₃) at the 6-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science. The fluorine and methoxy substituents modulate the compound’s electronic and steric properties, influencing its reactivity and stability .

Properties

IUPAC Name |

2,3-difluoro-6-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)6(10)7(5)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNCPVYTIOLWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This method is commonly used in laboratory settings to produce the compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

2,3-Difluoro-6-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2,3-Difluoro-6-methoxybenzenesulfonyl chloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.

Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity of sulfonyl chlorides is strongly influenced by substituents on the aromatic ring. Below is a comparative table of key analogs:

Reactivity and Stability Trends

- Fluorine Substitution: Fluorine’s electron-withdrawing nature activates the sulfonyl chloride group toward nucleophilic attack.

- Methoxy vs. Ethoxy Groups : The methoxy group (-OCH₃) in the target compound donates electrons via resonance, slightly deactivating the ring. In contrast, ethoxy analogs (e.g., [293299-90-8]) exhibit greater steric hindrance, further reducing reactivity .

- Hydrolytic Stability : Compounds with electron-withdrawing groups (e.g., -CF₃) in , such as 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride ([886503-47-5]), demonstrate enhanced resistance to hydrolysis compared to the target compound, highlighting the role of fluorine positioning .

Research Findings and Discrepancies

- Molecular Weight Clarification : erroneously associates a molecular weight of 274.23 g/mol with the target compound; this value corresponds to 5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylic acid instead. The correct calculated weight is 242.64 g/mol.

- Synthetic Challenges : Ethoxy-substituted analogs (e.g., [293299-90-8]) are often discontinued (), likely due to lower demand or synthetic complexity compared to methoxy derivatives.

Biological Activity

2,3-Difluoro-6-methoxybenzenesulfonyl chloride (CAS No. 1208074-96-7) is a sulfonyl chloride compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring two fluorine atoms and a methoxy group, contributes to its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

2,3-Difluoro-6-methoxybenzenesulfonyl chloride is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives. The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the fluorine atoms, making it susceptible to nucleophilic attack. This reactivity facilitates the formation of sulfonamide bonds when reacted with amines or other nucleophiles.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and interact with various biological macromolecules. The mechanism involves binding to active sites of enzymes, leading to modulation of their activity which can result in antibacterial effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structural motifs have shown effectiveness against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.39 mg/L to 3.12 mg/L against MSSA and MRSA strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 2,3-Difluoro-6-methoxybenzenesulfonyl chloride | TBD | TBD |

| Linezolid | 1 | MSSA |

| Benzene sulfonate derivative | 0.39–3.12 | MSSA, MRSA |

| Enterococcus faecalis derivative | 6.25 | Enterococcus faecalis |

Note: The specific MIC for 2,3-Difluoro-6-methoxybenzenesulfonyl chloride needs further investigation.

Case Studies

- Enzyme Inhibition : A study investigated the enzyme inhibitory potential of various benzenesulfonate derivatives, including those related to 2,3-Difluoro-6-methoxybenzenesulfonyl chloride. The results indicated that certain derivatives effectively inhibited bacterial enzymes critical for cell wall synthesis, thereby exerting their antibacterial effects .

- Cytotoxicity Assessment : In assessing the cytotoxicity of these compounds on human lung fibroblast cells (MRC-5), it was found that the most promising antibacterial agents had IC50 values greater than 12.3 mg/L, indicating a favorable therapeutic index .

Potential Therapeutic Applications

The biological activity of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride suggests potential applications in drug development:

- Antibacterial Agents : Given its activity against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics.

- Enzyme Inhibitors : Its ability to inhibit specific enzymes opens avenues for therapeutic interventions in diseases caused by bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.